6alpha-Hydroxycholestanol
Overview
Description
6alpha-Hydroxycholestanol is a sterol compound characterized by the presence of a hydroxy group at the 6α position of cholestanol. It is also known as (5α)-cholestane-3β,6α-diol. This compound is a diol, meaning it contains two hydroxyl groups, and is a derivative of cholestanol, a saturated sterol.
Mechanism of Action
Target of Action
6alpha-Hydroxycholestanol is a sterol that primarily targets the HMG-CoA reductase , the rate-limiting enzyme in cholesterol biosynthesis . This enzyme plays a crucial role in the mevalonate pathway, which is responsible for the production of cholesterol and other isoprenoids .
Mode of Action
The compound interacts with its target, HMG-CoA reductase, by inhibiting its activity . This inhibition leads to a decrease in the synthesis of cholesterol, thereby reducing the levels of cholesterol in the body .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the mevalonate pathway . By inhibiting HMG-CoA reductase, the compound disrupts this pathway, leading to reduced production of cholesterol and other isoprenoids . The downstream effects of this disruption include a decrease in the levels of low-density lipoprotein (LDL) cholesterol, which is often referred to as “bad cholesterol” due to its association with cardiovascular diseases .
Result of Action
The primary result of this compound’s action is a reduction in the levels of LDL cholesterol . This can lead to a decreased risk of developing atherosclerosis and other cardiovascular diseases, which are often associated with high levels of LDL cholesterol .
Biochemical Analysis
Biochemical Properties
6alpha-Hydroxycholestanol plays a crucial role in biochemical reactions, particularly in the metabolism of sterols. It interacts with several enzymes, including hydroxysteroid dehydrogenases, which are involved in the oxidation and reduction of hydroxysteroids . These interactions are essential for maintaining the balance of sterol intermediates in the body. Additionally, this compound can bind to specific proteins, influencing their function and stability .
Cellular Effects
This compound has notable effects on various cell types and cellular processes. It can modulate cell signaling pathways, particularly those involved in lipid metabolism and inflammation . By influencing gene expression, this compound can alter the production of key enzymes and proteins, thereby affecting cellular metabolism . This compound also impacts cellular functions such as proliferation, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of the biochemical pathway . For instance, this compound can inhibit the activity of certain hydroxysteroid dehydrogenases, leading to changes in the levels of sterol intermediates . Additionally, it can influence gene expression by interacting with nuclear receptors and transcription factors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro models . These effects include alterations in lipid metabolism and gene expression over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can positively influence lipid metabolism and reduce inflammation . At high doses, this compound can exhibit toxic effects, including liver damage and disruptions in endocrine function . Threshold effects have been observed, where specific dosages lead to significant changes in metabolic pathways .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to sterol metabolism . It interacts with enzymes such as hydroxysteroid dehydrogenases and cytochrome P450 oxidases, which are crucial for the conversion of sterols into bile acids and other metabolites . These interactions can affect metabolic flux and the levels of various metabolites in the body .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These include sterol carrier proteins and lipoproteins, which facilitate its movement across cellular membranes . The localization and accumulation of this compound can influence its biological activity and interactions with other biomolecules .
Subcellular Localization
This compound is localized in specific subcellular compartments, including the endoplasmic reticulum and mitochondria . This localization is directed by targeting signals and post-translational modifications that guide the compound to these organelles . The subcellular localization of this compound is essential for its function, as it allows for precise interactions with enzymes and other biomolecules involved in sterol metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6alpha-Hydroxycholestanol typically involves the hydroxylation of cholestanol. One common method is the use of specific enzymes or chemical reagents that introduce a hydroxyl group at the 6α position. The reaction conditions often include controlled temperature and pH to ensure the selective hydroxylation of the desired position.
Industrial Production Methods
Industrial production of this compound may involve biotechnological processes using microbial or enzymatic systems to achieve the hydroxylation. These methods are preferred for their specificity and efficiency. The compound can be isolated and purified using standard chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
6alpha-Hydroxycholestanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl groups, converting it back to cholestanol.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4) are commonly used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as halides or amines can be used in the presence of catalysts or under specific pH conditions.
Major Products
The major products formed from these reactions include ketones, aldehydes, and various substituted derivatives of cholestanol.
Scientific Research Applications
6alpha-Hydroxycholestanol has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other sterol derivatives and as a model compound in studying sterol chemistry.
Biology: The compound is studied for its role in cellular processes and its effects on membrane fluidity and function.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on cholesterol metabolism and its role in diseases related to sterol imbalances.
Industry: It is used in the production of specialized sterol-based products and as an intermediate in the synthesis of pharmaceuticals and other bioactive compounds.
Comparison with Similar Compounds
Similar Compounds
Cholestanol: The parent compound without the hydroxyl group at the 6α position.
Cholesterol: A closely related sterol with a hydroxyl group at the 3β position.
7alpha-Hydroxycholestanol: Another hydroxylated derivative with the hydroxyl group at the 7α position.
Uniqueness
6alpha-Hydroxycholestanol is unique due to the specific placement of the hydroxyl group at the 6α position, which imparts distinct chemical and biological properties. This unique structure allows it to interact differently with enzymes and cellular membranes compared to other sterols, making it valuable in research and potential therapeutic applications.
Properties
IUPAC Name |
(3S,5S,6S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,6-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H48O2/c1-17(2)7-6-8-18(3)21-9-10-22-20-16-25(29)24-15-19(28)11-13-27(24,5)23(20)12-14-26(21,22)4/h17-25,28-29H,6-16H2,1-5H3/t18-,19+,20+,21-,22+,23+,24-,25+,26-,27-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMWTYEQRXYIMND-XNZKQLDXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)O)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@@H]([C@@H]4[C@@]3(CC[C@@H](C4)O)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H48O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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